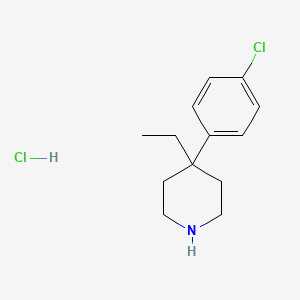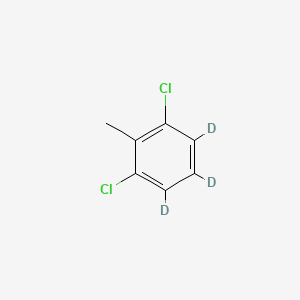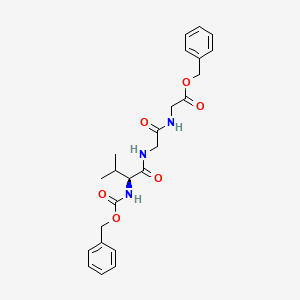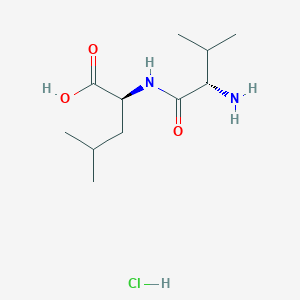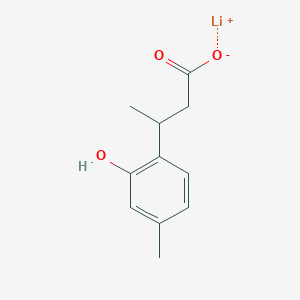
Lithium(1+) ion 3-(2-hydroxy-4-methylphenyl)butanoate
描述
Lithium(1+) ion 3-(2-hydroxy-4-methylphenyl)butanoate is a chemical compound with the molecular formula C11H14O3Li It is a lithium salt of 3-(2-hydroxy-4-methylphenyl)butanoic acid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) ion 3-(2-hydroxy-4-methylphenyl)butanoate typically involves the reaction of 3-(2-hydroxy-4-methylphenyl)butanoic acid with lithium hydroxide or lithium carbonate. The reaction is carried out in an appropriate solvent, such as water or an alcohol, under controlled temperature and pH conditions to ensure complete conversion to the lithium salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process would be optimized for efficiency, yield, and purity, often involving additional steps such as crystallization, filtration, and drying to obtain the final product in a suitable form for use.
化学反应分析
Types of Reactions
Lithium(1+) ion 3-(2-hydroxy-4-methylphenyl)butanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylate group can be reduced to form an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) for halogenation or concentrated sulfuric acid (H2SO4) for nitration.
Major Products Formed
Oxidation: Formation of 3-(2-hydroxy-4-methylphenyl)butanone or 3-(2-hydroxy-4-methylphenyl)butanal.
Reduction: Formation of 3-(2-hydroxy-4-methylphenyl)butanol.
Substitution: Formation of various substituted derivatives depending on the specific electrophile used.
科学研究应用
Lithium(1+) ion 3-(2-hydroxy-4-methylphenyl)butanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of lithium’s known mood-stabilizing properties.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
作用机制
The mechanism of action of Lithium(1+) ion 3-(2-hydroxy-4-methylphenyl)butanoate involves its interaction with molecular targets and pathways. Lithium ions are known to inhibit enzymes such as inositol monophosphatase (IMPA) and glycogen synthase kinase-3 (GSK-3), which play roles in various cellular processes. These interactions can lead to changes in signaling pathways, gene expression, and cellular function, contributing to the compound’s effects.
相似化合物的比较
Similar Compounds
Lithium carbonate (Li2CO3): Commonly used in the treatment of bipolar disorder.
Lithium citrate (Li3C6H5O7): Another lithium salt with similar therapeutic applications.
Lithium orotate (C5H3LiN2O4): Studied for its potential neuroprotective effects.
Uniqueness
Lithium(1+) ion 3-(2-hydroxy-4-methylphenyl)butanoate is unique due to its specific structure, which combines the properties of lithium ions with the functional groups of 3-(2-hydroxy-4-methylphenyl)butanoic acid. This combination may result in distinct chemical reactivity and biological activity compared to other lithium salts.
属性
IUPAC Name |
lithium;3-(2-hydroxy-4-methylphenyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3.Li/c1-7-3-4-9(10(12)5-7)8(2)6-11(13)14;/h3-5,8,12H,6H2,1-2H3,(H,13,14);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAZQAURVHLSAOS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=CC(=C(C=C1)C(C)CC(=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13LiO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


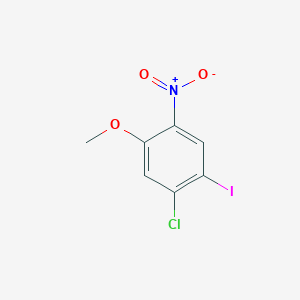
![5,6,7,8-Tetrahydro-4H-thieno[2,3-c]azepine hydrochloride](/img/structure/B1433907.png)
![7-Methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B1433908.png)
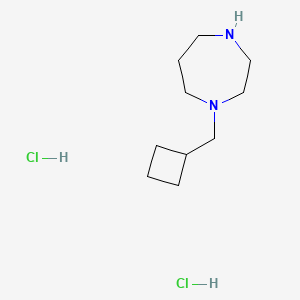
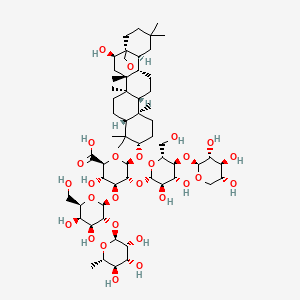
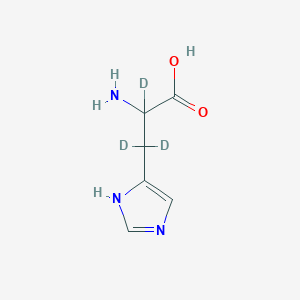


![[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methanamine](/img/structure/B1433918.png)
![3-[(2,3-Difluorophenyl)methoxy]pyridine](/img/structure/B1433919.png)
